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Cat. No.: B15138875 Get Quote

Spectroscopic Data of Methylkushenol C: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Methylkushenol C, a prenylated flavonoid of interest in pharmaceutical research. Due to the

limited direct public data available for Methylkushenol C, this document focuses on the closely

related and well-documented compound, Kushenol C, isolated from the roots of Sophora

flavescens. The spectroscopic characteristics of Kushenol C serve as a foundational reference

for the interpretation of data for its methylated derivative.

Introduction to Methylkushenol C and Kushenol C
Methylkushenol C (proposed molecular formula: C₂₆H₂₈O₇) is understood to be a methylated

derivative of Kushenol C (molecular formula: C₂₅H₂₆O₇). The structural difference, an additional

methyl group and an oxygen atom, strongly suggests the presence of a methoxy group in

Methylkushenol C in place of a hydroxyl group in Kushenol C. Both compounds belong to the

class of lavandulyl flavonoids, known for their complex structures and significant biological

activities. The spectroscopic data presented herein for Kushenol C provides a critical baseline

for researchers working on the identification and characterization of Methylkushenol C and

related compounds.
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Spectroscopic Data for Kushenol C
The following tables summarize the available spectroscopic data for Kushenol C, compiled

from various scientific publications. These data are essential for the structural elucidation and

quality control of this natural product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed molecular structure of organic

compounds.

Table 1: ¹H NMR Spectroscopic Data for Kushenol C (300 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity

H-3' 7.67 s

H-5', H-6' 6.41 overlapped

H-6 6.19 s

H-7" 5.01 s

H-4a" 4.60

H-4b" 4.51 s

H-1" 2.88 m

H-2" 2.57 m

H-6" 2.11 m

CH₃ 1.69 s

CH₃ 1.59 s

CH₃ 1.49 s

Table 2: ¹³C NMR Spectroscopic Data for Kushenol C (Partial Assignment)
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Position Chemical Shift (δ, ppm)

C-4 181.4

C-6" 32.5

C-2" 28.6

C-9" 26.0

C-4" 19.2

C-10" 18.0

Note: A complete ¹³C NMR data set for

Kushenol C is not readily available in recent

literature. Researchers are advised to consult

the original isolation paper by Wu et al. (1985)

for a comprehensive dataset.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing

for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for Kushenol C

Ionization Mode [M+H]⁺
Molecular Weight
(calculated)

ESI 439.1751 438.47

Note: The observed mass will

vary depending on the

ionization method and adducts

formed.

Infrared (IR) Spectroscopy
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IR spectroscopy measures the absorption of infrared radiation by a molecule, providing

information about the presence of specific functional groups. The IR data for the structurally

similar Kushenol Z is provided as a reference.

Table 4: Infrared (IR) Spectroscopic Data for Kushenol Z[1]

Wavenumber (cm⁻¹) Interpretation

3300 (broad) O-H stretching (hydroxyl groups)

1610 C=O stretching (ketone)

1564 C=C stretching (aromatic ring)

1268 C-O stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

which is characteristic of its chromophores. The UV-Vis data for the structurally similar

Kushenol Z is provided as a reference.

Table 5: UV-Vis Spectroscopic Data for Kushenol Z (in Methanol)[1]

λmax (nm)

269

308

363

Predicted Spectroscopic Data for Methylkushenol C
Based on the structure of Kushenol C, the introduction of a methyl group to one of the hydroxyl

functions to form Methylkushenol C would lead to predictable changes in the spectroscopic

data:

NMR:
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¹H NMR: A new singlet integrating to three protons would appear in the range of δ 3.7-4.0

ppm, characteristic of a methoxy group. The proton signal of the hydroxyl group that has

been methylated would disappear.

¹³C NMR: A new carbon signal for the methoxy group would appear around δ 55-60 ppm.

The carbon to which the new methoxy group is attached would experience a downfield

shift.

MS: The molecular weight would increase by 14 units (CH₂) compared to Kushenol C. The

exact mass and fragmentation pattern in high-resolution mass spectrometry would reflect the

new elemental composition (C₂₆H₂₈O₇).

IR: The broad O-H stretching band might become slightly less intense, depending on the

number of remaining hydroxyl groups.

UV-Vis: The absorption maxima may experience a slight shift depending on the position of

methylation, as it can influence the electronic environment of the chromophore.

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are crucial for

reproducibility and data comparison.

General Workflow for Isolation and Analysis
The following diagram illustrates a typical workflow for the isolation and spectroscopic

characterization of a prenylated flavonoid like Methylkushenol C from a plant source.
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Isolation and Spectroscopic Analysis Workflow.
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Sample Preparation and Instrumentation (General
Procedures)

NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃,

DMSO-d₆, or Methanol-d₄) at a concentration of 5-10 mg/mL. Spectra are recorded on a

high-field NMR spectrometer (e.g., 300, 500, or 600 MHz).

Mass Spectrometry: Samples are dissolved in a suitable solvent (e.g., methanol or

acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a

liquid chromatography system (LC-MS). High-resolution mass spectrometry (e.g., Q-TOF or

Orbitrap) is used for accurate mass measurements.

Infrared Spectroscopy: Solid samples can be analyzed as a KBr pellet or using an

Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film

between salt plates.

UV-Vis Spectroscopy: Samples are dissolved in a UV-transparent solvent (e.g., methanol or

ethanol) at a known concentration. The absorbance is measured over a range of

wavelengths (typically 200-800 nm) using a spectrophotometer.

Conclusion
This technical guide provides a consolidated resource for the spectroscopic data of Kushenol

C, which is essential for any research involving the related Methylkushenol C. While direct

experimental data for Methylkushenol C remains to be fully published, the information

provided here on its likely precursor, along with the predicted spectral changes, offers a solid

foundation for its identification, characterization, and further investigation in the fields of natural

product chemistry and drug development.
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[https://www.benchchem.com/product/b15138875#spectroscopic-data-for-methylkushenol-c-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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